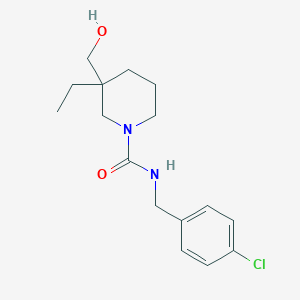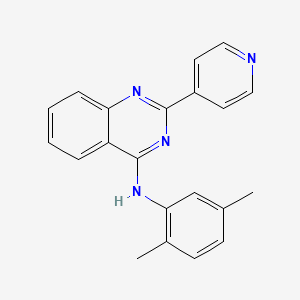![molecular formula C16H13N5OS B5645559 N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5645559.png)
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BMTP-11 and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of BMTP-11 involves the inhibition of the mitochondrial enzyme complex II, also known as succinate dehydrogenase (SDH). This leads to the accumulation of succinate, which in turn activates the hypoxia-inducible factor (HIF) pathway. The activation of this pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMTP-11 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit tumor growth in various animal models. BMTP-11 has been shown to induce apoptosis in cancer cells by activating the HIF pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BMTP-11 in lab experiments is its selectivity towards cancer cells. This allows for targeted therapy and minimizes the damage to normal cells. However, one of the limitations of using BMTP-11 is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of BMTP-11. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more effective drug delivery systems to improve the solubility and bioavailability of BMTP-11. Additionally, further studies are needed to fully understand the mechanism of action of BMTP-11 and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of BMTP-11 involves a multi-step process that starts with the reaction of 2-bromoacetophenone with 2-aminobenzimidazole. This is followed by the reaction of the resulting compound with 3-methyl-1H-pyrazole-5-carboxylic acid, and finally, the reaction of the resulting compound with 2-thiophenecarboxylic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
BMTP-11 has been extensively studied for its potential applications in cancer research. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. BMTP-11 has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-10-9-14(19-15(22)13-7-4-8-23-13)21(20-10)16-17-11-5-2-3-6-12(11)18-16/h2-9H,1H3,(H,17,18)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODVKBJTCGPUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-methyl-2-thienyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5645476.png)
![3-{[1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5645487.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[3-(2-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5645493.png)
![2-({4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzyl}thio)pyridine](/img/structure/B5645504.png)

![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)
![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5645528.png)

![N,N-dimethyl-4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxamide](/img/structure/B5645530.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-diethyl-5-pyrimidinecarboxamide](/img/structure/B5645555.png)
![N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B5645563.png)
![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645569.png)